N-Benzoyl-(2R,3S)-3-phenylisoserine
Overview
Description
N-Benzoyl-(2R,3S)-3-phenylisoserine is a chiral compound that plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of the anticancer drug paclitaxel. This compound is characterized by its unique stereochemistry, which is essential for its biological activity .
Mechanism of Action
Target of Action
N-Benzoyl-(2R,3S)-3-phenylisoserine, also known as (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid, is a key intermediate in the synthesis of taxol , a potent anticancer agent. The primary target of this compound is the microtubule proteins responsible for the formation of the spindle during cell division .
Mode of Action
The compound interacts with its targets by inhibiting the depolymerization process of microtubulin . This unique mode of action contrasts with other spindle formation inhibitors such as vinblastine or colchicine, which prevent the assembly of tubulin .
Biochemical Pathways
The affected biochemical pathway is the cell division process, specifically the formation of the spindle. By inhibiting the depolymerization of microtubulin, the compound disrupts the normal cell division process, leading to cell death .
Pharmacokinetics
As an intermediate in the synthesis of taxol, its adme properties would be expected to influence the bioavailability of the final product .
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death. This makes it a potent agent against various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-(2R,3S)-3-phenylisoserine can be synthesized through several methods. One common approach involves the stereoselective microbial or enzymatic reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This process utilizes specific microbial cultures such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto compound to the desired alcohol with high enantiomeric excess .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step chemical processes starting from chiral imines and ketene acetals. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-(2R,3S)-3-phenylisoserine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using microbial cultures or chemical reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Microbial Cultures: Hansenula polymorpha and Candida fabianii for stereoselective reduction.
Chemical Reducing Agents: Sodium borohydride or lithium aluminum hydride for chemical reduction.
Major Products Formed
The major product formed from the reduction of this compound is its corresponding alcohol, which is a key intermediate in the synthesis of paclitaxel .
Scientific Research Applications
N-Benzoyl-(2R,3S)-3-phenylisoserine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and microbial synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-(2R,3S)-3-phenylisoserine ethyl ester: Another intermediate in the synthesis of paclitaxel with similar stereochemistry.
This compound methyl ester: A methyl ester derivative used in similar applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of paclitaxel. Its ability to be synthesized through both microbial and chemical methods also adds to its versatility and importance in pharmaceutical research and production .
Properties
IUPAC Name |
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVYOWKYPNSTK-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157433 | |
Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-33-3 | |
Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132201-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132201333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzoyl-(2R,3S)-3-phenylisoserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D998Q2WJCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Benzoyl-(2R,3S)-3-phenylisoserine important in pharmaceutical research?
A1: This compound is a key component of paclitaxel, a potent anti-cancer drug used to treat various cancers. Its presence is crucial for paclitaxel's biological activity. []
Q2: What are the common synthetic approaches to obtain this compound?
A2: Researchers have explored various synthetic routes, including:
- Classical Resolution: A practical and cost-effective method using readily available starting materials and a resolution technique to isolate the desired enantiomer. []
- Chiral Ester Enolate-Imine Condensation: This highly efficient asymmetric synthesis utilizes chiral β-lactams as intermediates to achieve high enantiomeric excess. [, ]
- Oxidative Cleavage of Alkene Precursors: This approach employs oxidants like KMnO4-NaIO4-K2CO3 to cleave alkene precursors, offering an efficient and scalable route. []
- Asymmetric Aminohydroxylation: This method utilizes osmium-catalyzed asymmetric aminohydroxylation with chiral ligands to synthesize the side chain precursor from isopropyl trans-cinnamate. []
Q3: Can enzymes be used in the synthesis of this compound?
A3: Yes, chemoenzymatic approaches incorporating enzymes like nitrile hydratases and nitrilases have shown promise in selectively hydrolyzing specific precursors to yield the desired side chain. []
Q4: Has this compound been found in nature?
A4: Yes, surprisingly, this compound was isolated from the needles of the Himalayan Taxus baccata, marking the first report of its natural occurrence. []
Q5: Are there any alternative synthetic strategies being investigated for this compound?
A5: Research is constantly evolving. While the provided articles highlight prevalent methods, exploring alternative approaches like chemoenzymatic synthesis with different enzymes and microorganisms is an active area of study. [, ]
Q6: How do researchers ensure the purity and quality of the synthesized this compound?
A6: Advanced analytical techniques like Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are employed to identify and quantify impurities in both the synthesized compound and the final drug product. [, ]
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